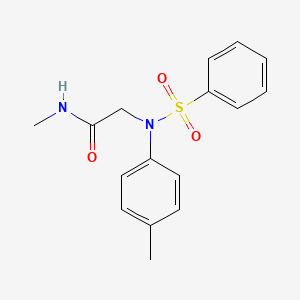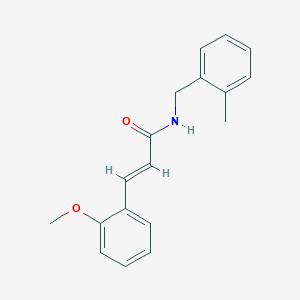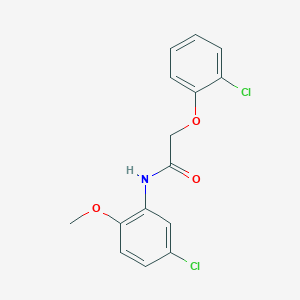
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-0773, is a novel compound that has gained significant attention in the pharmaceutical industry. This compound belongs to the class of glycine transporter inhibitors and has shown promising results in various scientific research applications.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, leading to increased activation of the NMDA receptor. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
In animal studies, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to improve cognitive function, reduce neuropathic pain, and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to increase the activity of the dopaminergic system, which is implicated in the pathophysiology of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is its selectivity for GlyT1. This allows for targeted modulation of the NMDA receptor, which is involved in various neurological disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in animal studies. In addition, the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival are not well understood and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of the compound in the treatment of schizophrenia and other psychiatric disorders. Another area of research is the investigation of the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival. In addition, the development of more soluble analogs of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide may improve its efficacy and allow for more efficient administration in animal studies.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has shown promising results in various scientific research applications. The compound's selectivity for GlyT1 and its ability to modulate the NMDA receptor make it a potential therapeutic agent for various neurological disorders. However, further research is needed to fully understand the long-term effects of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and neuronal survival.
Synthesemethoden
The synthesis of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)glycinamide with methylsulfonyl chloride in the presence of a base. The reaction yields N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a white crystalline solid. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. The compound has shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce neuropathic pain in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-9-3-4-9)11-6-8(13)2-5-10(11)14/h2,5-6,9H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQBJXRDXMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)



![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)


![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)